molecular formula C16H13N3O4S B2784058 4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798678-19-9

4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2784058
CAS No.: 1798678-19-9
M. Wt: 343.36
InChI Key: CVXPRIFJGGCPCH-UHFFFAOYSA-N
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Description

4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C16H13N3O4S and its molecular weight is 343.36. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 4-{[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one, is primarily used as a fluorescent sensor for the detection of primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

The compound interacts with its targets, the PAAs, through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and the PAAs . The compound exhibits high sensitivity and selectivity for PAA detection by fluorescence quenching .

Biochemical Pathways

The compound’s interaction with PAAs leads to a change in the fluorescence properties of the compound, allowing for the detection of these amines . The compound’s high fluorescence quantum yield is due to the well-dispersed benzothiadiazole fragment in its structure .

Result of Action

The result of the compound’s action is the detection of PAAs. The compound shows unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound exhibits high stability, suggesting that it may be resistant to various environmental conditions .

Properties

IUPAC Name

4-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-4-11(6-15(20)22-9)23-12-7-19(8-12)16(21)10-2-3-13-14(5-10)18-24-17-13/h2-6,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXPRIFJGGCPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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